

# An In-depth Technical Guide to Hydroxy-PEG10-acid

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## Compound of Interest

Compound Name: Hydroxy-PEG10-acid

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For researchers, scientists, and professionals in drug development, understanding the molecular characteristics and applications of linker molecules is paramount. This guide provides a comprehensive overview of **Hydroxy-PEG10-acid**, a heterobifunctional linker increasingly utilized in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

## Core Molecular Attributes

**Hydroxy-PEG10-acid** is a polyethylene glycol (PEG)-based linker featuring a terminal hydroxyl group and a terminal carboxylic acid group. The ten repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The bifunctional nature of this molecule allows for sequential or orthogonal conjugation strategies. The carboxylic acid can be activated to react with primary amines, while the hydroxyl group can be further functionalized.

It is important to note that the free acid form of **Hydroxy-PEG10-acid** can be unstable due to potential intramolecular reactions. Therefore, it is often supplied and stored as a more stable sodium salt.[1]



- Molecule A (with a primary amine)
- Molecule B (with a primary amine)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide)
- DCM (Dichloromethane)
- TFA (Trifluoroacetic acid)
- Standard glassware for organic synthesis
- LC-MS for reaction monitoring
- Flash column chromatography system for purification

Protocol:

Step 1: Activation of **Hydroxy-PEG10-acid** and Coupling with Molecule A

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve **Hydroxy-PEG10-acid** (1.0 eq) in anhydrous DMF.
- Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
- In a separate flask, dissolve Molecule A (containing a primary amine, 1.1 eq) in anhydrous DMF.
- Add the solution of Molecule A to the activated **Hydroxy-PEG10-acid** mixture.
- Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS until the starting material is consumed (typically 4-16 hours).

- Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO<sub>3</sub>, water, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the Hydroxy-PEG10-Molecule A conjugate.

#### Step 2: Functionalization of the Hydroxyl Group (Example: Tosylation)

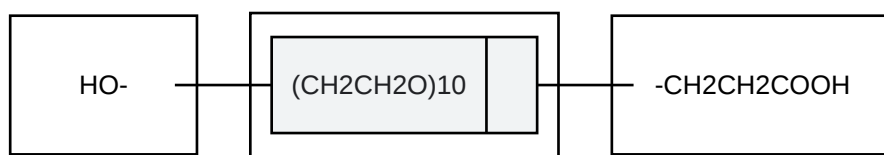
- Dissolve the purified Hydroxy-PEG10-Molecule A conjugate (1.0 eq) in anhydrous DCM.
- Add triethylamine (2.0 eq) and tosyl chloride (1.5 eq) at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer and concentrate to yield the Tosyl-PEG10-Molecule A intermediate.

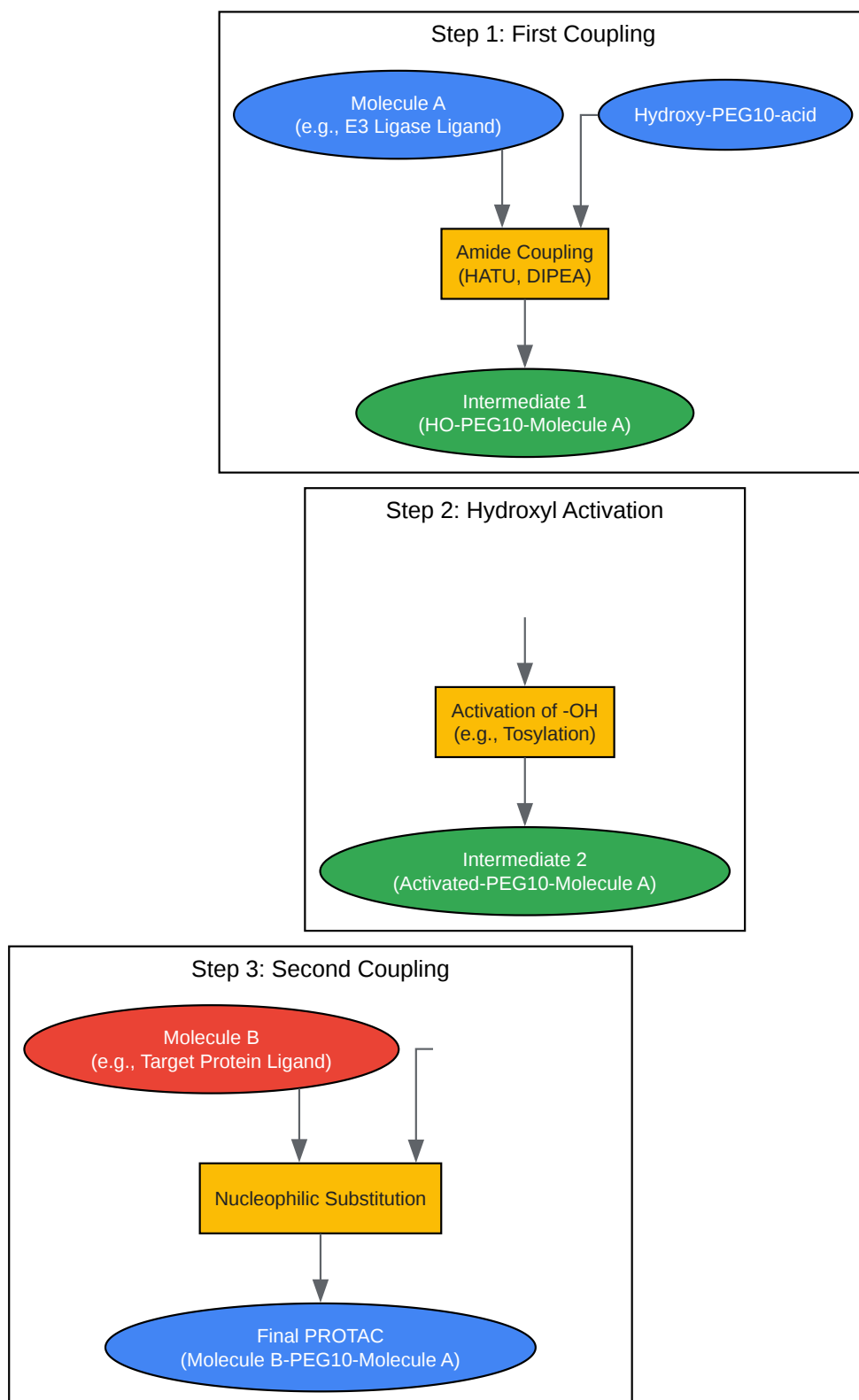
#### Step 3: Coupling of Tosyl-PEG10-Molecule A with Molecule B

- Dissolve the Tosyl-PEG10-Molecule A intermediate (1.0 eq) and Molecule B (containing a primary amine, 1.2 eq) in anhydrous DMF.
- Add a non-nucleophilic base such as K<sub>2</sub>CO<sub>3</sub> (3.0 eq).
- Heat the reaction mixture (e.g., to 60°C) and stir for 16-24 hours. Monitor the reaction by LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry, concentrate, and purify the final PROTAC (Molecule A-PEG10-Molecule B) by flash column chromatography or preparative HPLC.

## Visualizations

The following diagrams illustrate the structure of **Hydroxy-PEG10-acid** and a typical workflow for its use in PROTAC synthesis.





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## References

- [1. Hydroxy-PEG10-acid sodium salt | BroadPharm \[broadpharm.com\]](#)
- [2. glpbio.com \[glpbio.com\]](#)
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